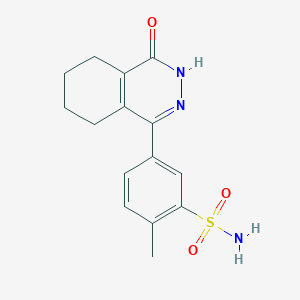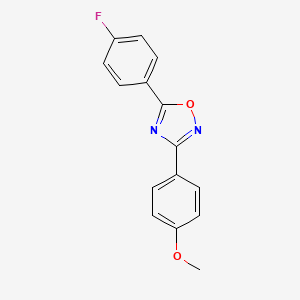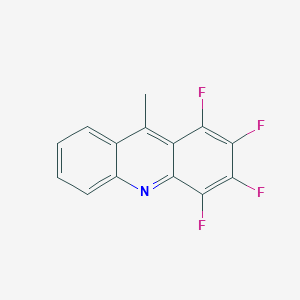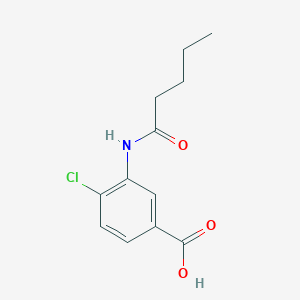![molecular formula C21H25N3O3 B5194564 1-acetyl-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-L-prolinamide](/img/structure/B5194564.png)
1-acetyl-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-L-prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-L-prolinamide, also known as DMXAA or Vadimezan, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the early 1990s and has since been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-acetyl-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-L-prolinamide is not fully understood, but it is believed to work through the activation of the innate immune system. 1-acetyl-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-L-prolinamide has been shown to induce the production of cytokines and chemokines, which attract immune cells to the site of the tumor and promote tumor cell death. 1-acetyl-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-L-prolinamide has also been shown to disrupt the tumor vasculature, leading to decreased blood flow and nutrient supply to the tumor.
Biochemical and Physiological Effects
1-acetyl-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-L-prolinamide has been shown to have a number of biochemical and physiological effects, including the induction of cytokine and chemokine production, the activation of immune cells, and the disruption of the tumor vasculature. 1-acetyl-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-L-prolinamide has also been shown to have anti-inflammatory effects and to inhibit the growth of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-acetyl-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-L-prolinamide as a research tool is its potent antitumor activity, which allows for the study of tumor biology and the evaluation of potential therapeutic targets. However, 1-acetyl-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-L-prolinamide can be difficult to work with due to its low solubility and instability in aqueous solutions. Additionally, 1-acetyl-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-L-prolinamide has been shown to have variable activity in different tumor models, making it important to carefully select the appropriate model for each study.
Orientations Futures
There are several potential future directions for research on 1-acetyl-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-L-prolinamide. One area of interest is the development of combination therapies that include 1-acetyl-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-L-prolinamide, as it has been shown to enhance the efficacy of chemotherapy and radiation therapy. Another area of interest is the identification of biomarkers that can predict response to 1-acetyl-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-L-prolinamide, which could help to identify patients who are most likely to benefit from treatment. Finally, there is ongoing research into the mechanism of action of 1-acetyl-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-L-prolinamide, which could lead to the development of more targeted and effective therapies.
Méthodes De Synthèse
The synthesis of 1-acetyl-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-L-prolinamide involves several steps, including the reaction of 2,6-dimethylphenol with 3-chloro-2-pyridinemethanol to form the intermediate 2-(2,6-dimethylphenoxy)-3-pyridinemethanol. This intermediate is then reacted with L-proline and acetic anhydride to produce 1-acetyl-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-L-prolinamide.
Applications De Recherche Scientifique
1-acetyl-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-L-prolinamide has been extensively studied for its potential use as an anticancer agent. In preclinical studies, 1-acetyl-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-L-prolinamide has been shown to have potent antitumor activity against a variety of cancer types, including breast, lung, and colon cancer. 1-acetyl-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-L-prolinamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
(2S)-1-acetyl-N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-14-7-4-8-15(2)19(14)27-21-17(9-5-11-22-21)13-23-20(26)18-10-6-12-24(18)16(3)25/h4-5,7-9,11,18H,6,10,12-13H2,1-3H3,(H,23,26)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDZIBVJGKUSIK-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC(=O)C3CCCN3C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC(=O)[C@@H]3CCCN3C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sec-butyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate](/img/structure/B5194482.png)


![2-{3-[5-({2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]propyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5194509.png)
![6-chloro-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B5194524.png)

![(2R*,6R*)-2-allyl-1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5194537.png)
![2-[2-oxo-2-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5194567.png)
![5-(2-thienyl)-3-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5194574.png)
![2-(3-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5194579.png)


![4-[3-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5194586.png)
